2-(2,5-dioxoimidazolidin-4-yl)acetamide
Description
Properties
CAS No. |
83595-48-6 |
|---|---|
Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.1 |
Purity |
95 |
Origin of Product |
United States |
Hydantoin Ring Hydrolysis:the Principal Mechanism for the Degradation of the Hydantoin Ring, Particularly Under Neutral to Alkaline Conditions, is Hydrolysis. This Process Begins with the Opening of the Imidazolidine 2,4 Dione Ring.researchgate.net
Step 1: Ring Opening: Under alkaline conditions, a hydroxide (B78521) ion (OH⁻) performs a nucleophilic attack on a carbonyl carbon (typically C4) of the hydantoin (B18101) ring. This forms a tetrahedral intermediate. rsc.org The subsequent cleavage of the N1-C2 or N3-C4 bond results in the opening of the ring to form N-carbamoyl-asparagine. researchgate.netresearchgate.net
Step 2: Hydrolysis of the Intermediate: The resulting N-carbamoyl-asparagine is an intermediate that is itself susceptible to further hydrolysis. acs.org The carbamoyl (B1232498) group is cleaved to release the amino acid asparagine, ammonia, and carbon dioxide.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,5 Dioxoimidazolidin 4 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No specific ¹H NMR, ¹³C NMR, or two-dimensional NMR data for 2-(2,5-dioxoimidazolidin-4-yl)acetamide could be retrieved from the searched scientific literature and databases.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Detailed high-resolution mass spectrometry (HRMS) data and an analysis of the fragmentation patterns for this compound are not available in the public scientific record.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Specific infrared and Raman spectra for this compound, which would provide insight into its functional groups and vibrational modes, were not found in the available literature.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid. This technique provides unparalleled insights into bond lengths, bond angles, and the spatial arrangement of atoms within a molecule, as well as the packing of molecules within the crystal lattice.
From such an analysis, one could determine the key structural parameters. For the imidazolidine-2,5-dione ring, this would include the degree of planarity or puckering. The conformation of the acetamide (B32628) side chain, defined by the torsion angles around the C-C and C-N bonds, would also be established. This information is crucial for understanding the molecule's preferred three-dimensional shape, which is a key determinant of its physical and biological properties.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| R-factor | Value |
Note: The values in this table are hypothetical and would need to be determined experimentally.
The solid-state packing of this compound would be largely governed by intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the N-H groups of the imidazolidine (B613845) ring and the -NH₂ of the acetamide) and acceptors (the carbonyl oxygen atoms).
A detailed crystallographic study would reveal the specific hydrogen bonding network. It is anticipated that the N-H groups of the imidazolidine ring would form strong hydrogen bonds with the carbonyl oxygens of neighboring molecules, potentially leading to the formation of chains or sheets. The acetamide group could also participate in this network, further stabilizing the crystal lattice. The analysis of these supramolecular interactions is essential for understanding the compound's melting point, solubility, and crystal morphology.
Table 2: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Distance (Å) | Angle (°) |
| N(1)-H | O=C(2') | Value | Value |
| N(3)-H | O=C(5') | Value | Value |
| N(amide)-H | O=C(ring) | Value | Value |
Note: The specific interactions and their geometric parameters would be determined from the crystal structure analysis.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis
This compound possesses a chiral center at the C4 position of the imidazolidine ring. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for investigating the stereochemistry of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample.
An ECD spectrum of a single enantiomer of this compound would exhibit characteristic positive and/or negative bands (Cotton effects). The sign and magnitude of these bands are directly related to the absolute configuration of the chiral center. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., (R) or (S)), the absolute configuration of the compound can be unambiguously assigned.
While specific ECD data for this compound is not found in the reviewed literature, such an analysis would be a critical step in the complete stereochemical elucidation of this compound. The technique is highly sensitive to the conformation of the molecule in solution, providing complementary information to the solid-state data from X-ray crystallography.
Theoretical and Computational Chemistry Investigations of 2 2,5 Dioxoimidazolidin 4 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like 2-(2,5-dioxoimidazolidin-4-yl)acetamide.
DFT studies on related acetamide (B32628) and hydantoin (B18101) derivatives have been performed to understand their electronic structure and reactivity. plos.orgarabjchem.orgnih.gov These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by the calculation of various electronic properties. For substituted hydantoins, DFT calculations at levels like B3LYP/6-31++G(d,p) have been used to study tautomeric equilibria and the effects of different solvents. arabjchem.orgresearchgate.net Such studies indicate that the electronic properties of the hydantoin ring are sensitive to substitution. arabjchem.org
The reactivity of acetamide derivatives has also been investigated using DFT to calculate local reactivity descriptors, which can predict the most reactive sites within the molecule. nih.gov For this compound, DFT calculations would likely focus on the distribution of electron density, identifying electron-rich and electron-poor regions that are susceptible to electrophilic and nucleophilic attack, respectively. The presence of multiple carbonyl groups and amide functionalities suggests a complex electronic landscape. The nitrogen atoms of the hydantoin ring, for instance, can act as hydrogen bond donors, a property that can be quantified through DFT. arabjchem.org
| Parameter | Description | Typical Software/Method | Relevance to this compound |
|---|---|---|---|
| Functional | Approximation to the exchange-correlation energy in DFT. | B3LYP, PBE0, M06-2X | Influences the accuracy of calculated electronic properties. |
| Basis Set | Set of functions used to build molecular orbitals. | 6-31G*, 6-311++G(d,p), cc-pVTZ | Determines the flexibility and accuracy of the electronic wavefunction description. |
| Solvation Model | Method to simulate the effect of a solvent on the molecule. | PCM, SMD | Important for predicting properties in a biological (aqueous) environment. |
| Calculated Properties | Energies, geometries, vibrational frequencies, electronic properties. | Geometry Optimization, Frequency Calculation, NBO Analysis | Provides insights into stability, reactivity, and spectral characteristics. |
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of chemical reactivity and kinetic stability. rsc.org For molecules containing conjugated systems, such as the hydantoin ring, MO analysis can reveal the extent of electron delocalization. imperial.ac.uk The HOMO is often located on electron-rich parts of a molecule, while the LUMO is found on electron-deficient regions.
The molecular electrostatic potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. mdpi.comreadthedocs.io MESP maps illustrate the electrostatic potential on the molecular surface, with different colors representing regions of negative (electron-rich), positive (electron-poor), and neutral potential. sparkle.pro.brresearchgate.net For this compound, the MESP would likely show negative potential around the carbonyl oxygen atoms, making them potential sites for hydrogen bond acceptance, and positive or near-neutral potential around the N-H protons, indicating their hydrogen bond donor capabilities.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the acetamide linker in this compound allows it to adopt various conformations, which can be explored using conformational analysis and molecular dynamics (MD) simulations. acs.orgethz.ch These techniques are crucial for understanding how the molecule might interact with biological targets.
Intramolecular hydrogen bonds can play a significant role in determining the preferred conformation of a molecule. nih.govrsc.orgnih.gov In this compound, several intramolecular hydrogen bonds are possible, for example, between the N-H protons of the hydantoin ring and the carbonyl oxygen of the acetamide group, or vice-versa. The strength and presence of these hydrogen bonds can be investigated through computational methods, which can calculate bond distances and angles. nih.gov The formation of these bonds can restrict the conformational freedom of the molecule, leading to more defined three-dimensional structures. nih.gov Studies on related N-acetylated amino acids have shown that intramolecular hydrogen bonds can be stronger in these systems compared to their non-acetylated counterparts. nih.gov
The ability of a small molecule to mimic protein secondary structures, such as β-turns, is a key concept in the design of peptidomimetics. acs.orgnih.gov The hydantoin scaffold, combined with a flexible linker, has been explored for its potential to act as a β-turn mimetic. acs.org MD simulations can be employed to assess the propensity of this compound to adopt β-turn-like conformations. acs.orgresearchgate.net These simulations track the movement of atoms over time, allowing for the characterization of stable and transient structures. The analysis of dihedral angles within the molecule, such as the phi (φ) and psi (ψ) angles of the amino acid-like fragment, can reveal a preference for conformations that resemble standard β-turn types. acs.org The stability of such turns can be further enhanced by the formation of a characteristic intramolecular hydrogen bond between the carbonyl oxygen of the i residue and the N-H proton of the i+3 residue, a feature that can be monitored during MD simulations.
| Dihedral Angle | Atoms Defining the Angle | Significance in β-Turn Mimicry |
|---|---|---|
| Φ (phi) | C'-N-Cα-C' | Defines the rotation around the N-Cα bond, crucial for backbone conformation. |
| Ψ (psi) | N-Cα-C'-N | Defines the rotation around the Cα-C' bond, also critical for backbone folding. |
| Ω (omega) | Cα-C'-N-Cα | Typically close to 180° for a trans peptide bond, but its flexibility can be important. |
Structure-Activity Relationship (SAR) Modeling (Computational Aspects)
Computational Structure-Activity Relationship (SAR) modeling is a powerful tool for understanding how the chemical structure of a series of compounds relates to their biological activity. researchgate.netmdpi.com For scaffolds like hydantoin, which are present in numerous biologically active compounds, SAR studies can provide valuable insights for the design of new, more potent analogs. nih.govnih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently used to build predictive models. nih.govmdpi.commdpi.com These models correlate the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. researchgate.net For a series of this compound analogs, a 3D-QSAR study would involve aligning the molecules and then calculating these fields around them. The resulting models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a contour map might indicate that a bulky substituent is favored in one region, while a hydrogen bond donor is preferred in another. Such studies have been successfully applied to various cyclic imide and ureidobenzenesulfonamide derivatives to guide the synthesis of more active compounds. nih.govresearchgate.net
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Steric Fields (CoMFA) | Lennard-Jones potential | Indicates where bulky or smaller groups affect activity. |
| Electrostatic Fields (CoMFA) | Coulombic potential | Shows where positive or negative charges are favorable for activity. |
| Hydrophobic Fields (CoMSIA) | Similarity indices of hydrophobicity | Highlights regions where hydrophobic or hydrophilic character is important. |
| Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | Similarity indices of H-bond properties | Identifies key areas for hydrogen bonding interactions. |
Mechanistic Biological Investigations: Molecular Interactions and Cellular Pathways Non Clinical
Enzyme Inhibition and Modulation Studies (Mechanistic Focus)
No studies characterizing the binding sites, binding modes, or kinetic interactions between 2-(2,5-dioxoimidazolidin-4-yl)acetamide and any enzyme have been identified.
Data not available.
Data not available.
Receptor Binding Profiling and Ligand-Receptor Interactions (Mechanistic Focus)
No public data exists detailing the binding profile or specific ligand-receptor interactions of this compound.
Cellular Pathway Modulation in Model Organisms and Cell Lines (Non-Human)
There is no available research on the effects of this compound on signal transduction or other cellular processes in non-human models.
Data not available.
Data not available.
Based on a comprehensive review of available scientific literature, there is no specific research detailing the antimicrobial mechanisms in bacterial biofilms or the structure-mechanism relationships of the chemical compound this compound.
Therefore, the requested article focusing solely on the mechanistic biological investigations of this particular compound cannot be generated at this time due to a lack of publicly available data.
It is recommended to consult proprietary research databases or commission new studies to obtain the specific information required.
Materials Science and Intermediacy Applications of 2 2,5 Dioxoimidazolidin 4 Yl Acetamide
Role as a Key Intermediate in Organic Synthesis
The hydantoin (B18101) structure is a recognized pharmacophore and a useful scaffold in synthetic chemistry. researchgate.net The acetamide (B32628) side chain on 2-(2,5-dioxoimidazolidin-4-yl)acetamide provides a reactive handle for further chemical modifications, establishing the compound as a key intermediate for building diverse molecular architectures.
Precursor for Complex Heterocyclic Systems
The inherent structure of this compound makes it an ideal starting point for the synthesis of elaborate heterocyclic compounds. The hydantoin ring itself is a stable core, while the terminal amide of the acetamide group can be readily transformed or used as a nucleophile in cyclization reactions. This allows for the construction of fused-ring systems or molecules with multiple heterocyclic components. For instance, derivatives of 2,5-dioxoimidazolidin-4-yl acetamides have been investigated as foundational structures for developing inhibitors of enzymes like metalloproteinases. wikipedia.org The synthesis of such complex molecules often involves multi-step sequences where the initial hydantoin acetamide structure is systematically elaborated. chemicalbook.com
General synthetic strategies for creating substituted hydantoins often involve the reaction of α-amino esters with carbamates or isocyanates to form ureido derivatives that subsequently cyclize. acs.org By starting with a precursor that already contains the acetamide moiety, chemists can build upon the this compound framework to access novel and complex heterocyclic targets with potential biological activity. acs.org
Building Block for Peptidomimetics and Biomimetic Structures
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, and they are of significant interest in drug discovery. The hydantoin ring can be viewed as a constrained dipeptide mimic. The synthesis of highly substituted, chiral hydantoins from simple dipeptides highlights the close structural relationship between these heterocycles and peptide backbones. acs.org
This compound serves as a valuable building block in this context. Its structure resembles an elaborated amino acid, specifically asparagine, but with the alpha-amino and carboxyl groups locked into the hydantoin ring. This pre-organized conformation can be exploited to design peptidomimetics with reduced conformational flexibility and improved metabolic stability compared to their natural peptide counterparts. The acetamide side chain provides a point for extension, allowing it to be coupled with other amino acids or pharmacophores to construct larger biomimetic structures.
Integration into Polymeric Materials and Functional Polymers
The incorporation of specific chemical moieties into polymers is a powerful strategy for creating materials with tailored properties. The hydantoin group, due to its polarity, hydrogen bonding capabilities, and inherent stability, is an attractive candidate for modifying polymer backbones.
Synthesis of Hydantoin-Containing Monomers for Polymerization
To integrate this compound or similar structures into a polymer, it must first be converted into a monomer suitable for polymerization. This typically involves introducing a polymerizable group, such as a vinyl or acrylic function, onto the molecule. The acetamide nitrogen or the hydantoin ring itself can be targeted for such modifications.
A common strategy involves preparing hydantoin-based diamines or diols, which can then be used in step-growth polymerization reactions with co-monomers like organic dihalides or epichlorohydrin (B41342) to form polyesters, polyamides, or polyethers containing hydantoin rings within the main chain. sigmaaldrich.com While not specifically detailing the use of this compound, these methods demonstrate the general pathway for converting hydantoin intermediates into monomers for creating functional polymers. sigmaaldrich.com
Development of Bioactive or Functionalized Polymer Networks
The development of bioactive and functional polymers is a rapidly advancing field aimed at creating materials for biomedical applications like drug delivery, tissue engineering, and medical device coatings. bldpharm.com These polymers are designed to perform specific functions by interacting with biological systems. bldpharm.com
Incorporating the hydantoin moiety from this compound into a polymer network can impart desirable characteristics. The hydrogen bond donor and acceptor sites on the hydantoin ring can influence the physical properties of the material, such as its swelling behavior in hydrogels or its interaction with drug molecules. researchgate.net Polymers functionalized with such groups can be designed to create bioactive scaffolds that mimic the extracellular matrix, providing structural support for cell growth in tissue regeneration applications. bldpharm.comnih.gov Furthermore, the introduction of polar groups like the hydantoin and acetamide functions can enhance the biocompatibility of materials and their ability to be loaded with therapeutic agents for controlled release systems. bldpharm.com
Summary of Applications
| Application Area | Specific Role of this compound | Key Research Findings |
|---|---|---|
| Organic Synthesis | Precursor for complex heterocycles | Serves as a foundational scaffold for building molecules with potential therapeutic activity, such as enzyme inhibitors. wikipedia.org |
| Peptidomimetics | Constrained dipeptide mimic | The rigid hydantoin core is used to design structures that mimic peptides with enhanced stability. acs.org |
| Polymer Chemistry | Functional monomer precursor | Can be chemically modified to create monomers for polymerization, introducing hydantoin rings into polymer backbones. sigmaaldrich.com |
| Materials Science | Component of bioactive polymers | Incorporation into polymer networks can create materials for biomedical uses like drug delivery and tissue engineering scaffolds. bldpharm.comnih.gov |
Applications in Analytical Chemistry (Non-Clinical)
The direct application of this compound as a reagent in non-clinical analytical chemistry is not widely documented in scientific literature. Its primary role is in synthesis and materials science rather than as an analytical standard, sensor, or derivatizing agent.
However, the analysis of hydantoin-containing compounds themselves is a routine part of their synthesis and characterization. Standard analytical techniques are employed to confirm the structure and purity of this compound and its derivatives. These methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C-NMR are used to elucidate the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.
Infrared (IR) Spectroscopy : This technique is used to identify the presence of key functional groups, such as the characteristic C=O bands of the hydantoin ring and the N-H and C=O bands of the acetamide group.
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
An interesting, albeit indirect, connection to analytical science is the formation of hydantoins from the oxidative damage of DNA bases. Over time, especially in ancient DNA samples, cytosine and thymine (B56734) can be oxidized to form hydantoins, which presents a challenge for analytical techniques like the Polymerase Chain Reaction (PCR) as these modified bases can block DNA polymerases. wikipedia.org This highlights the importance of understanding hydantoin chemistry in the context of analytical biochemistry.
Development of Analytical Methods for Detection or Quantification
The detection and quantification of this compound in various matrices are crucial for understanding its behavior in materials science applications and for its use as an intermediate in chemical synthesis. While specific, validated analytical methods exclusively for this compound are not extensively detailed in publicly available literature, established methods for related compounds, such as hydantoin derivatives, amino acid amides, and cyclic ureides, provide a strong basis for developing robust analytical protocols. These methods typically involve chromatographic and spectroscopic techniques.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful techniques for the separation and quantification of non-volatile and thermally labile compounds. springernature.comnih.gov For a polar compound like this compound, which contains both a hydantoin ring and an acetamide group, reversed-phase HPLC with an appropriate polar-modified column (e.g., C18 with an aqueous mobile phase) or Hydrophilic Interaction Liquid Chromatography (HILIC) would be suitable approaches. springernature.com Detection can be achieved using a UV detector, as the hydantoin ring exhibits UV absorbance. For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC or UPLC with mass spectrometry (MS) is the method of choice. springernature.comnih.gov UPLC-MS/MS, in particular, offers excellent sensitivity and specificity for quantifying molecules of interest. springernature.com
Spectroscopic methods are invaluable for the structural characterization and potential quantification of this compound. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the molecule. The IR spectra of related hydantoin derivatives typically show characteristic absorption bands for the N-H and C=O functional groups of the hydantoin ring. nih.govbepls.com For instance, the IR spectra of 3,5-disubstituted hydantoins exhibit characteristic bands in the regions of 3421–3227 cm⁻¹ (N-H) and 1775–1718 cm⁻¹ (C=O). nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the chemical structure and is a powerful tool for unambiguous identification. nih.govbepls.com The chemical shifts in ¹H and ¹³C-NMR spectra for analogous hydantoin derivatives are well-documented and can be used as a reference for characterizing this compound. nih.gov
In the context of related cyclic ureides, colorimetric methods have been developed for their quantification in biological samples, which could potentially be adapted. nih.govresearchgate.net These methods often involve a chemical reaction that produces a colored product, which can then be quantified using a spectrophotometer. nih.gov For example, a method for determining ureides in plant tissues involves their conversion to glyoxylate, which then reacts to form a red-colored product with an absorbance maximum at 520 nm. nih.gov
The table below summarizes potential analytical methods and their key parameters that could be adapted for the analysis of this compound, based on methodologies used for structurally similar compounds.
| Analytical Technique | Principle | Typical Parameters/Findings for Related Compounds | Potential Application for this compound |
| HPLC/UPLC | Chromatographic separation based on polarity. | For amino acid amides and hydantoins, reversed-phase or HILIC columns are used with UV or MS detection. springernature.comnih.gov | Separation and quantification in various samples. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Used as a detector for HPLC/UPLC to provide high sensitivity and selectivity for amino acids and their derivatives. springernature.com | Confirmation of identity and trace-level quantification. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Hydantoin derivatives show characteristic N-H and C=O stretching bands. nih.govbepls.com | Structural confirmation by identifying key functional groups. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | ¹H and ¹³C NMR provide detailed structural information for hydantoin derivatives. nih.govbepls.com | Unambiguous identification and structural elucidation. |
| Colorimetric Methods | Chemical reaction produces a colored product for spectrophotometric quantification. | Ureides can be quantified by conversion to a colored compound with absorbance at a specific wavelength. nih.gov | Potential for a simple, cost-effective quantification assay. |
Future Research Directions and Unexplored Avenues for 2 2,5 Dioxoimidazolidin 4 Yl Acetamide
Emerging Synthetic Methodologies and Sustainable Chemistry
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 2-(2,5-dioxoimidazolidin-4-yl)acetamide, future research should focus on adopting green chemistry principles. researchgate.net This includes the use of eco-friendly solvents like water, polyethylene (B3416737) glycol (PEG), and other bio-based solvents, which have shown promise in the synthesis of various nitrogen-containing heterocycles. mdpi.com
Emerging synthetic strategies that could be applied include:
Microwave-assisted and Ultrasound-irradiated Synthesis: These techniques can significantly reduce reaction times and improve yields for the synthesis of hydantoin (B18101) derivatives. ingentaconnect.com
Catalytic Methods: The use of solid acid catalysts and nanoparticles could offer reusable and highly efficient alternatives to traditional catalysts. nih.gov
Multi-component Reactions: Designing one-pot syntheses, such as the Bucherer-Bergs reaction, can streamline the production of hydantoin derivatives and enhance atom economy. srrjournals.com
A comparative look at traditional versus potential green synthetic methods highlights the opportunities for improvement:
| Parameter | Traditional Synthesis | Potential Green Synthesis |
| Solvents | Often hazardous organic solvents | Water, PEG, bio-solvents mdpi.com |
| Energy Input | Conventional heating | Microwave, Ultrasound ingentaconnect.com |
| Catalysts | Homogeneous, often toxic | Solid acids, Nanoparticles nih.gov |
| Efficiency | Multi-step, lower yields | One-pot, higher yields srrjournals.com |
Advanced Structural and Spectroscopic Probes for Dynamic Systems
Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its function and for rational drug design. Advanced spectroscopic techniques can provide unprecedented insights into its conformational dynamics and interactions with biological targets.
Future research in this area could involve:
Dynamic NMR Spectroscopy: This technique can be employed to study tautomerism and conformational changes in the imidazolidine (B613845) ring, providing data on the energy barriers between different states. nih.govmdpi.com
Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry can separate and characterize different conformers of the molecule in the gas phase.
Computational Modeling: Integrating experimental data with high-level computational methods can create a detailed picture of the molecule's dynamic behavior in different environments.
Spectroscopic techniques that can be applied to study the dynamic nature of this compound include:
| Technique | Information Gained | Relevance |
| Dynamic NMR | Conformational exchange, rotational barriers, tautomerism nih.govmdpi.com | Understanding structural flexibility and isomerism. |
| Fluorescence Spectroscopy | Binding affinities and interactions with biomolecules nih.gov | Probing interactions with potential biological targets. |
| Circular Dichroism | Chiral recognition and binding to chiral molecules | Investigating stereospecific interactions. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govwiley.com For this compound, these technologies can accelerate the discovery of new derivatives with enhanced properties.
Key areas for the application of AI and ML include:
Generative Models for Novel Analogs: AI algorithms can design novel molecules based on the this compound scaffold that are optimized for specific properties like bioactivity and synthesizability. youtube.comyoutube.com
Predictive Modeling of Bioactivity: Machine learning models can be trained on existing data to predict the biological activity of new derivatives, reducing the need for extensive initial screening. nih.govnih.gov This can include predicting properties like cytotoxicity and target binding affinity. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Studies: AI can develop sophisticated QSAR models to understand the relationship between the chemical structure of derivatives and their biological activity, guiding the design of more potent compounds. nih.gov
Exploration of Novel Mechanistic Biological Targets and Pathways
While hydantoin derivatives are known for a range of biological activities, including anticonvulsant and antimicrobial effects, the specific biological targets and pathways for this compound are largely unexplored. jddtonline.infojddtonline.info Future research should aim to identify and validate novel therapeutic targets.
Potential avenues for investigation include:
Target Identification and Validation: Utilizing techniques like chemical proteomics and affinity-based probes to identify the specific proteins that this compound interacts with in biological systems.
Phenotypic Screening: Employing high-content screening in various disease models to uncover unexpected therapeutic activities.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays can elucidate the precise mechanism by which the compound exerts its effects.
The diverse biological activities of the broader hydantoin class suggest a wide range of potential applications:
| Known Activity of Hydantoin Derivatives | Potential Therapeutic Area for this compound |
| Anticonvulsant jddtonline.infojddtonline.info | Neurological disorders |
| Antimicrobial researchgate.net | Infectious diseases |
| Anticancer researchgate.net | Oncology |
| Anti-inflammatory jddtonline.info | Inflammatory diseases |
Potential for Applications in Materials Science Beyond Current Scope
The functional groups present in this compound, including the amide and imide moieties, make it an interesting candidate for applications in materials science. The hydantoin ring itself has been explored for its potential in creating functional polymers and materials with unique properties. rsc.org
Future research could explore:
Polymer Chemistry: The compound could be used as a monomer or a functional additive in the synthesis of novel polymers with enhanced thermal stability, flame retardancy, or specific binding capabilities.
Supramolecular Chemistry: The hydrogen bonding capabilities of the molecule could be exploited to create self-assembling materials with interesting structural and functional properties.
Sensing and Detection: Derivatives of this compound could be designed as chemosensors for the detection of specific ions or molecules. rsc.org
Collaborative and Interdisciplinary Research Opportunities
The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. Bridging the gaps between different scientific fields will be crucial to fully realize its potential.
Opportunities for collaboration include:
Chemistry and Biology: Synthetic chemists can design and create novel derivatives, which can then be evaluated by biologists for their therapeutic potential.
Computational and Experimental Science: Computational chemists can use AI to predict promising compounds, which can then be synthesized and tested by experimentalists, creating a feedback loop for accelerated discovery. nih.gov
Academia and Industry: Collaborations between academic research institutions and pharmaceutical or materials science companies can facilitate the translation of basic research findings into real-world applications.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Basic: What are the standard synthetic protocols for 2-(2,5-dioxoimidazolidin-4-yl)acetamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves condensation reactions between thiourea derivatives and maleimides or substituted acetamides under reflux conditions. For example, glacial acetic acid is used as a solvent, with heating at 80–100°C for 2–4 hours to promote cyclization . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance reaction efficiency.
- Catalyst : Acidic or basic conditions alter reaction pathways; e.g., acetic acid acts as both solvent and catalyst.
- Temperature : Prolonged reflux improves cyclization but may degrade thermally sensitive intermediates.
Table 1 : Representative Synthesis Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| N-arylmaleimide | Glacial AcOH | 100 (reflux) | 65–74 |
| Thiourea derivative | Ethanol | 80 | 58–62 |
Advanced: How can statistical experimental design (DoE) optimize the synthesis of derivatives like this compound?
Answer:
DoE minimizes experimental runs while maximizing data robustness. For example, a full factorial design evaluates variables such as:
- Factors : Temperature, solvent polarity, catalyst concentration.
- Responses : Yield, purity, reaction time.
Using a 2³ factorial design (8 experiments), researchers can identify interactions between variables. For instance, highlights that optimizing solvent polarity (e.g., switching from ethanol to DMF) increases yield by 15–20% due to improved solubility of intermediates .
Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Answer:
Core techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole ring substitution patterns). For example, aromatic protons in the 7.2–8.1 ppm range indicate phenyl group integration .
- IR spectroscopy : Peaks at 1680–1720 cm⁻¹ confirm carbonyl (C=O) groups in the imidazolidinone core .
- Elemental analysis : Validates purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from assay conditions or structural variations. Methodological strategies include:
- Dose-response normalization : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 24-hour incubation).
- Structural analogs : Test derivatives with systematic substitutions (e.g., halogenation at the phenyl ring) to isolate activity trends .
- Molecular docking : Use tools like AutoDock Vina to correlate binding affinity (e.g., to kinase targets) with experimental IC₅₀ values .
Basic: What are the key structural features influencing the compound’s reactivity?
Answer:
The imidazolidinone core and acetamide side chain dictate reactivity:
- Electrophilic sites : The carbonyl groups at positions 2 and 5 undergo nucleophilic attack (e.g., amine substitutions).
- Thiazole ring : Sulfur and nitrogen atoms facilitate π-stacking in biological targets .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance electrophilicity .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) are critical:
- MD : Simulates binding stability (e.g., to GSK-3β kinase) over 100-ns trajectories, assessing hydrogen bond retention.
- DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions. shows that derivatives with lower LUMO energies exhibit stronger binding to ATP-binding pockets .
Table 2 : Computational vs. Experimental Binding Affinities
| Derivative | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| 9c | -8.2 | 1.7 |
| 9d | -7.8 | 3.2 |
Basic: How do researchers validate the purity of synthesized batches?
Answer:
Multi-modal validation is required:
- HPLC : Purity ≥95% with a single peak at λ = 254 nm.
- Melting point : Sharp range (e.g., 138–140°C) indicates homogeneity .
- TLC : Rf values compared to standards under identical mobile phases .
Advanced: What methodologies address low reproducibility in biological assays?
Answer:
- Strict protocol standardization : Pre-incubation times, cell passage number, and serum-free conditions.
- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays).
- Blinded analysis : Eliminate observer bias in high-throughput screening .
Basic: What are the ethical considerations in handling this compound?
Answer:
- Toxicity screening : Preclinical LD₅₀ and genotoxicity studies (Ames test) are mandatory.
- Waste disposal : Follow EPA guidelines for sulfonamide derivatives due to aquatic toxicity .
Advanced: How can cross-disciplinary approaches (e.g., materials science) expand applications?
Answer:
- Hybrid materials : Incorporate into metal-organic frameworks (MOFs) for controlled drug release.
- Surface functionalization : Use silane coupling agents to anchor the compound onto nanoparticles for targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
